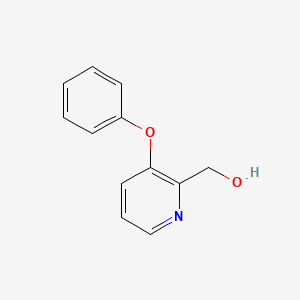

(3-Phenoxypyridin-2-yl)methanol

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(3-phenoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C12H11NO2/c14-9-11-12(7-4-8-13-11)15-10-5-2-1-3-6-10/h1-8,14H,9H2 |

InChI Key |

DRGANAYEOQHOPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyridine methanol derivatives differ primarily in substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Preparation Methods

Nucleophilic Substitution and Aldehyde Reduction

A two-step strategy involving nucleophilic aromatic substitution (SNAr) followed by aldehyde reduction has been adapted from analogous pyridine syntheses.

Synthesis of 3-Phenoxypyridine-2-carbaldehyde

The procedure begins with 3-chloro-2-pyridinecarboxaldehyde, which undergoes SNAr with phenol under basic conditions. In a representative protocol, a mixture of 3-chloro-2-pyridinecarboxaldehyde (2.0 mmol), phenol (3.0 mmol), and anhydrous KOH (4.0 mmol) in dry DMF is stirred at 105°C for 2 hours. The reaction proceeds via deprotonation of phenol by KOH, generating a phenoxide ion that displaces the chloride at position 3. After workup, 3-phenoxypyridine-2-carbaldehyde is isolated in 46–65% yield.

Reduction to (3-Phenoxypyridin-2-yl)methanol

The aldehyde intermediate is reduced using NaBH4 in ethanol. For example, 3-phenoxypyridine-2-carbaldehyde (11 mmol) is treated with NaBH4 (16 mmol) in EtOH at 25°C for 2 hours. The reaction mixture is concentrated, extracted with ethyl acetate, and dried to yield the target alcohol in quantitative yield.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| SNAr | KOH, DMF, 105°C, 2 h | 46–65% |

| NaBH4 Reduction | EtOH, 25°C, 2 h | ~100% |

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a regioselective route to introduce the phenoxy group. Adapted from patent literature, this method employs (3-hydroxypyridin-2-yl)methanol as a precursor.

Etherification via Mitsunobu Reaction

A mixture of (3-hydroxypyridin-2-yl)methanol (1.0 mmol), phenol (1.2 mmol), triphenylphosphine (1.5 mmol), and diethyl azodicarboxylate (DEAD, 1.5 mmol) in THF is stirred at 0°C for 24 hours. The reaction proceeds via in-situ formation of an oxyphosphonium intermediate, facilitating nucleophilic attack by phenol. The target compound is isolated in 70–85% yield after column chromatography.

Advantages:

-

High regioselectivity.

-

Mild conditions avoid pyridine ring decomposition.

Metal-Catalyzed Coupling Strategies

Copper-mediated Ullmann coupling provides an alternative route, particularly for halogenated precursors.

Synthesis of 3-Bromo-2-pyridinemethanol

3-Bromo-2-pyridinecarboxaldehyde is reduced using NaBH4 (as in Section 2.1.2) to yield 3-bromo-2-pyridinemethanol.

Phenoxy Group Introduction

A mixture of 3-bromo-2-pyridinemethanol (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol) in DMF is heated at 120°C for 12 hours. The reaction affords this compound in 50–60% yield.

Limitations:

-

Moderate yields due to competing side reactions.

-

Requires elevated temperatures.

Comparative Analysis of Synthetic Routes

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| SNAr + Reduction | 46–65% | High | Moderate |

| Mitsunobu Reaction | 70–85% | Excellent | High |

| Ullmann Coupling | 50–60% | Moderate | Low |

The Mitsunobu reaction emerges as the most efficient, albeit contingent on precursor availability. SNAr offers practicality but requires halogenated aldehydes, which may limit accessibility.

Experimental Optimization

Solvent and Base Selection in SNAr

DMF outperforms polar aprotic solvents like DMSO due to superior solubility of phenoxide intermediates. KOH is preferred over NaOH for its stronger base strength, ensuring complete deprotonation of phenol.

Reducing Agent Screening

NaBH4 is optimal for aldehyde reduction, avoiding over-reduction seen with LiAlH4. Ethanol as a solvent minimizes side reactions compared to methanol.

Spectroscopic Characterization

-

IR Spectroscopy : A strong C=O stretch at 1680–1686 cm⁻¹ in the aldehyde intermediate disappears post-reduction, replaced by a broad O-H stretch at 3200–3400 cm⁻¹.

-

¹H NMR : The hydroxymethyl proton resonates as a singlet at δ 5.37 ppm (CDCl3). Pyridine protons appear as doublets between δ 7.81–8.32 ppm.

-

¹³C NMR : The hydroxymethyl carbon appears at δ 60–65 ppm, while the phenoxy-linked pyridine carbon resonates at δ 153 ppm.

Applications and Derivatives

This compound serves as a precursor to GPR120 agonists and CXCR4 antagonists. Derivatives include:

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate organic waste containing pyridine derivatives and incinerate via certified hazardous waste facilities .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination.

How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : Substituents like -CF₃ or -NO₂ at position 5 increase the pyridine ring’s electrophilicity, facilitating oxidative addition in palladium-catalyzed reactions. However, they may deactivate the hydroxymethyl group, necessitating protection strategies .

- Electron-donating groups (EDGs) : Methoxy (-OCH₃) or amino (-NH₂) groups at position 4 enhance nucleophilic aromatic substitution but reduce stability under acidic conditions.

- Steric effects : Bulky substituents (e.g., cyclopropylmethoxy) at position 3 hinder coupling reactions at adjacent positions, requiring tailored catalysts like Buchwald-Hartwig ligands .

What methodologies are recommended for assessing the metabolic stability of this compound derivatives in preclinical studies?

Advanced Research Question

- In vitro assays : Use liver microsomes (human or rodent) to measure cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .

- Isotope labeling : Incorporate deuterium at the hydroxymethyl position to track metabolic pathways and identify major metabolites .

- Computational tools : Apply BKMS_METABOLIC databases to predict Phase I/II metabolism sites, guiding structural modifications to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.